molecular formula C20H26N2O3S B4019461 N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylbutanamide

N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylbutanamide

Cat. No.: B4019461
M. Wt: 374.5 g/mol
InChI Key: VPPFRPWJLLHDEE-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylbutanamide is a chemical compound characterized by the presence of a tert-butylsulfamoyl group attached to a phenyl ring, which is further connected to a phenylbutanamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylbutanamide typically involves the reaction of 4-(tert-butylsulfamoyl)aniline with 3-phenylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfamoyl group provides steric bulk, influencing the compound’s binding affinity and selectivity towards its targets. The phenyl and butanamide groups contribute to the compound’s overall stability and reactivity, enabling it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    N-[4-(tert-butylsulfamoyl)phenyl]acetamide: Features a similar sulfonamide group but with an acetamide moiety instead of a butanamide group.

    N-[4-(tert-butylsulfamoyl)phenyl]-4-nitrobenzamide:

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the tert-butylsulfamoyl group provides steric hindrance, enhancing the compound’s stability and selectivity in various reactions .

Properties

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15(16-8-6-5-7-9-16)14-19(23)21-17-10-12-18(13-11-17)26(24,25)22-20(2,3)4/h5-13,15,22H,14H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPFRPWJLLHDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C)(C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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